(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid
Overview
Description
“(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid” is a potential antioxidant and is used as pharmaceutical intermediates . It is also an intermediate in the synthesis of enantiomerically pure aryloxyphenoxypropionic acid-type herbicides .
Synthesis Analysis
The synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions has been reported . The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .Molecular Structure Analysis
The molecular formula of “this compound” is C9H11NO3 . More detailed structural information can be found in databases like ChemSpider .Chemical Reactions Analysis
The oxidation product of 3-(4-hydroxyphenyl)propanoic acid, 3-(3,4-dihydroxyphenyl)propanoic acid, has a high medicinal potential as it was reported to exhibit an irreversible antiproliferative effect against human cancer cell lines as well as high antiradical activity toward stable free radicals .Scientific Research Applications
Polybenzoxazine Synthesis : Phloretic acid has been utilized as a renewable building block to enhance the reactivity of molecules towards benzoxazine ring formation, a significant alternative to phenol. Its application in synthesizing benzoxazine monomers from polyethylene glycol molecules has led to materials with suitable thermal and thermo-mechanical properties for a wide range of uses (Trejo-Machin et al., 2017).
Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : The substance has been modified through reactions with various amines, demonstrating increased thermal stability and biological activities, making it suitable for medical applications (Aly & El-Mohdy, 2015).
Synthesis of Fluorinated Tyrosine Derivatives : It has been used in the asymmetric synthesis of fluorinated L-tyrosine derivatives, showcasing its versatility in chemical synthesis (Monclus et al., 1995).
Furoquinolinone and Angelicin Derivatives Synthesis : The oxidative dearomatization of this acid combined with a cascade transition-metal catalyzed sequence provides a novel approach to prepare furoquinolinone and angelicin derivatives, suggesting applications in pharmaceutical synthesis (Ye, Zhang, & Fan, 2012).
Antifungal Tripeptides Study : It's involved in the study of antifungal tripeptides, where its molecular properties and structures have been calculated, demonstrating its potential in drug design (Flores-Holguín et al., 2019).
Topical Skin Care : Phloretamide, derived from 3-(4-hydroxyphenyl)propanoic acid, has been used in the preparation of skin care compositions with anti-aging effects (Wawrzyniak et al., 2016).
Enantioselective Enzymatic Hydrolysis : The substance has been used in a novel biocatalytic approach for the large-scale production of S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, an important building block in synthesizing PPARα and -γ agonists (Deussen et al., 2003).
Corrosion Inhibition : It has been a part of the synthesis of Schiff's bases used as corrosion inhibitors for mild steel, demonstrating its application in material science and engineering (Gupta et al., 2016).
Mechanism of Action
Target of Action
The primary target of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid, also known as 3-(4-Hydroxyphenyl)propionic acid (HPPA), is macrophages . HPPA is a major microbial metabolite of procyanidin A2 . It interacts with macrophages and influences their cholesterol efflux .
Mode of Action
HPPA interacts with its target, the macrophages, by promoting cholesterol efflux . It does this by up-regulating the mRNA expressions of ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor class B type 1 (SR-B1) . These proteins play a crucial role in the efflux of cholesterol from cells to high-density lipoprotein (HDL), thus reducing cellular lipid accumulation .
Biochemical Pathways
The action of HPPA affects the lipid metabolism pathway within macrophages . By up-regulating the expression of ABCA1 and SR-B1, HPPA promotes the efflux of cholesterol, which is a key step in the reverse cholesterol transport (RCT) pathway . RCT is the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion .
Pharmacokinetics
It’s known that the compound undergoes rapid metabolism and wide tissue distribution . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The result of HPPA’s action is a significant reduction in cellular lipid accumulation and inhibition of foam cell formation . Foam cells are lipid-loaded macrophages that contribute to the formation of atherosclerotic plaques . Therefore, the action of HPPA could potentially have a protective effect against atherosclerosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the production of HPPA from dietary polyphenols . Changes in the composition of the gut microbiota could potentially affect the production of HPPA and, consequently, its action . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid plays a role in biochemical reactions, particularly in the context of antioxidant activity . The phenolic group within the compound confers significant antioxidative potential, which is important for modulating oxidative stress pathways in various biochemical contexts
Cellular Effects
In cellular contexts, this compound has been found to influence cell function . For instance, it has been observed to reduce cellular lipid accumulation and inhibit foam cell formation . It also influences cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is known to interact with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It may interact with transporters or binding proteins, and may have effects on its localization or accumulation
Properties
IUPAC Name |
(3S)-3-amino-3-(4-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPHNHPXFNEZBR-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CC(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.